4-METHYL-N-[3-(4-METHYLBENZAMIDO)PHENYL]BENZAMIDE
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Overview
Description
Benzamide, N,N’-1,3-phenylenebis[4-methyl- is a chemical compound known for its unique structure and properties It is a derivative of benzamide, featuring a 1,3-phenylenebis backbone with two 4-methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N’-1,3-phenylenebis[4-methyl- typically involves the nucleophilic substitution of a suitable dihalogen precursor with a nucleophile. One reported method involves the use of o-phenylenediamine and 4-(chloromethyl)benzoyl chloride under basic conditions . The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) for 24 hours .
Industrial Production Methods
Industrial production methods for Benzamide, N,N’-1,3-phenylenebis[4-methyl- are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N’-1,3-phenylenebis[4-methyl- can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the benzamide moiety.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Substitution Reactions: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in the reactions of Benzamide, N,N’-1,3-phenylenebis[4-methyl- include:
Nucleophiles: Sodium azide (NaN3) for nucleophilic substitution.
Oxidizing Agents: Potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide can yield azide derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Benzamide, N,N’-1,3-phenylenebis[4-methyl- has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of polymers, dyes, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of Benzamide, N,N’-1,3-phenylenebis[4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme.
Comparison with Similar Compounds
Similar Compounds
N,N’-1,2-Phenylenebis[4-(chloromethyl)benzamide]: Similar structure but with chloromethyl groups instead of methyl groups.
N,N-1,4-Phenylenebis-: Another derivative with a different substitution pattern on the benzene ring.
Uniqueness
Benzamide, N,N’-1,3-phenylenebis[4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
146443-63-2 |
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Molecular Formula |
C22H20N2O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-methyl-N-[3-[(4-methylbenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H20N2O2/c1-15-6-10-17(11-7-15)21(25)23-19-4-3-5-20(14-19)24-22(26)18-12-8-16(2)9-13-18/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
VKXJSYZSAXAZSB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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